molecular formula C9H10BrNO B12558782 N-[1-(4-Bromophenyl)propylidene]hydroxylamine CAS No. 153457-05-7

N-[1-(4-Bromophenyl)propylidene]hydroxylamine

Cat. No.: B12558782
CAS No.: 153457-05-7
M. Wt: 228.09 g/mol
InChI Key: PZVIKFISRYRNFR-UHFFFAOYSA-N
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Description

N-[1-(4-Bromophenyl)propylidene]hydroxylamine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.086 g/mol It is known for its unique structure, which includes a bromophenyl group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Bromophenyl)propylidene]hydroxylamine typically involves the reaction of 1-(4-bromophenyl)propanone with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Bromophenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups into the bromophenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

N-[1-(4-Bromophenyl)propylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-Bromophenyl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the hydroxylamine moiety can form hydrogen bonds with polar sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-Bromophenyl)propylidene]hydroxylamine is unique due to its specific combination of a bromophenyl group and a hydroxylamine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

153457-05-7

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

N-[1-(4-bromophenyl)propylidene]hydroxylamine

InChI

InChI=1S/C9H10BrNO/c1-2-9(11-12)7-3-5-8(10)6-4-7/h3-6,12H,2H2,1H3

InChI Key

PZVIKFISRYRNFR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)Br

Origin of Product

United States

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